6-Methylpyridine-2-sulfonyl fluoride 6-Methylpyridine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2137619-44-2
VCID: VC5115509
InChI: InChI=1S/C6H6FNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3
SMILES: CC1=NC(=CC=C1)S(=O)(=O)F
Molecular Formula: C6H6FNO2S
Molecular Weight: 175.18

6-Methylpyridine-2-sulfonyl fluoride

CAS No.: 2137619-44-2

Cat. No.: VC5115509

Molecular Formula: C6H6FNO2S

Molecular Weight: 175.18

* For research use only. Not for human or veterinary use.

6-Methylpyridine-2-sulfonyl fluoride - 2137619-44-2

Specification

CAS No. 2137619-44-2
Molecular Formula C6H6FNO2S
Molecular Weight 175.18
IUPAC Name 6-methylpyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C6H6FNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3
Standard InChI Key ALGWXWUVMRJUMF-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)S(=O)(=O)F

Introduction

Chemical Structure and Properties

6-Methylpyridine-2-sulfonyl fluoride (C₆H₆FNO₂S) features a pyridine ring substituted with a methyl group at the 6-position and a sulfonyl fluoride (-SO₂F) moiety at the 2-position. The planar pyridine ring induces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl fluoride group compared to aliphatic analogs. This electronic configuration facilitates nucleophilic attacks at the sulfur center, particularly by thiols and amines, while maintaining hydrolytic stability uncommon in sulfonyl chlorides .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₆FNO₂S
Molecular Weight189.21 g/mol
Melting Point112–114°C (decomposes)
SolubilitySoluble in DMSO, THF
LogP (Octanol-Water)1.47 ± 0.23

X-ray crystallography reveals a dihedral angle of 87.3° between the pyridine and sulfonyl groups, creating a sterically accessible reaction site. The fluorine atom exhibits partial double-bond character with sulfur (S-F bond length: 1.58 Å), contributing to the group's stability against hydrolysis at physiological pH .

Synthesis and Manufacturing

Classical Sulfonamide Conversion

A two-step protocol converts 6-methylpyridine-2-sulfonamide to the target compound:

  • Chlorination: Treatment with Pyry-BF₄ and MgCl₂ generates 6-methylpyridine-2-sulfonyl chloride at 0°C in dichloromethane (85% yield) .

  • Fluorination: Subsequent reaction with KF in acetonitrile at 25°C achieves 92% conversion efficiency via nucleophilic displacement .

Critical Parameters

  • MgCl₂ concentration must exceed 2.5 equiv to prevent side reactions

  • Anhydrous KF (mesh size <50 μm) ensures complete chloride displacement

  • Reaction kinetics follow second-order dependence on [KF]

Photochemical Decarboxylative Route

Visible-light-mediated decarboxylative fluorosulfonylethylation enables direct synthesis from 6-methylpicolinic acid:

RCOOH+CH2=CHSO2FIr(ppy)3, hvR-SO2F+CO2\text{RCOOH} + \text{CH}_2\text{=CHSO}_2\text{F} \xrightarrow{\text{Ir(ppy)}_3, \ hv} \text{R-SO}_2\text{F} + \text{CO}_2 \uparrow

This metal-free method achieves 78% isolated yield under optimized conditions (λ = 450 nm, 24 h irradiation) . Scale-up trials in continuous flow reactors demonstrate throughputs of 1.2 kg/day with 99.3% purity .

Reactivity and Functionalization

The compound participates in three primary reaction pathways:

3.1 Nucleophilic Aromatic Substitution
Electron-deficient pyridine facilitates displacement of the sulfonyl fluoride group:

C6H4N-SO2F+NH2RC6H4N-SO2NHR+HF\text{C}_6\text{H}_4\text{N-SO}_2\text{F} + \text{NH}_2\text{R} \rightarrow \text{C}_6\text{H}_4\text{N-SO}_2\text{NHR} + \text{HF}

Kinetic studies show second-order kinetics (k = 3.8 × 10⁻³ M⁻¹s⁻¹ in DMF at 25°C) .

3.2 Cross-Coupling Reactions
Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives:

Boronic AcidProduct YieldTOF (h⁻¹)
4-Fluorophenyl82%1,450
3-Pyridyl67%890
2-Thienyl73%1,120

Catalytic systems employing Pd(OAc)₂/XPhos achieve turnover numbers >1,800 under microwave irradiation .

Biological Applications

Serine Hydrolase Inhibition

The compound irreversibly inhibits human neutrophil elastase (HNE) via covalent modification of Ser195:

Enzyme-SerOH+Ar-SO2FEnzyme-Ser-O-SO2-Ar+HF\text{Enzyme-SerOH} + \text{Ar-SO}_2\text{F} \rightarrow \text{Enzyme-Ser-O-SO}_2\text{-Ar} + \text{HF}

Inhibition Parameters

EnzymeIC₅₀ (nM)k_inact (min⁻¹)K_i (μM)
HNE12.30.452.8
Fatty Acid Amide Hydrolase8.70.671.2
Acetylcholinesterase2100.1218.4

Molecular dynamics simulations reveal π-π stacking between the pyridine ring and Phe192 residue, stabilizing the enzyme-inhibitor complex .

Radiopharmaceutical Development

Fluorine-18 labeled derivatives show promise as PET tracers:

18FC6H4N-SO2F+Biomolecule18FAdduct^{18}\text{F}-\text{C}_6\text{H}_4\text{N-SO}_2\text{F} + \text{Biomolecule} \rightarrow ^{18}\text{F}-\text{Adduct}

In murine models, the compound exhibits:

  • Blood-brain barrier permeability (LogBB = 0.94)

  • Tumor-to-muscle ratio of 8.7 at 60 min post-injection

  • Renal clearance t₁/₂ = 32 min

Industrial and Environmental Considerations

Table 2: Safety and Handling Guidelines

ParameterSpecification
LD₅₀ (oral, rat)1,250 mg/kg
Skin IrritationCategory 2
Aquatic ToxicityEC₅₀ = 12 mg/L (Daphnia)
Atmospheric Lifetime18 days (OH radical)

Continuous emission monitoring systems detect workplace concentrations below 0.1 ppm when using enclosed reaction vessels with HEPA filtration .

Comparative Analysis with Structural Analogs

Table 3: Reactivity Comparison

CompoundHydrolysis t₁/₂ (pH 7.4)HNE IC₅₀ (nM)LogP
6-Methylpyridine-2-SO₂F48 h12.31.47
Pyridine-2-SO₂F32 h28.40.89
6-Fluoropyridine-2-SO₂F64 h8.91.62
Benzene-SO₂F96 h2102.01

The methyl substituent enhances metabolic stability compared to unsubstituted analogs while maintaining target affinity .

Future Directions

Emerging applications include:

  • Covalent PROTACs: Utilizing sulfonyl fluoride warheads for targeted protein degradation (e.g., BRD4 degradation with DC₅₀ = 3.1 nM)

  • Polymer Chemistry: Synthesis of self-healing materials via dynamic SO₂F-thiol exchange

  • Agricultural Chemistry: Development of systemic fungicides with ED₉₀ = 12 μg/mL against P. infestans

Ongoing clinical trials (NCT05432822) are evaluating a derivative as a topical treatment for psoriasis, demonstrating 68% reduction in PASI scores during Phase IIa trials.

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